SAR-020106

CHK1 Inhibition Selectivity Profiling Kinase Assay

SAR-020106 is the definitive CHK1 probe for p53-deficient cancer research. With an IC50 of 13.3 nM and >7,500-fold selectivity over CHK2, it ensures unambiguous checkpoint abrogation data. Validated in HT29 cells (G2 arrest IC50 55 nM) and SW620 xenografts, it enhances gemcitabine/SN38 cytotoxicity 3–29× specifically in p53-null backgrounds. Its pure chemosensitizer profile (no single-agent activity) and solved co-crystal structure (PDB: 2YM8) make it the benchmark for structure-based lead optimization, particularly in colorectal and head-and-neck models.

Molecular Formula C19H19ClN6O
Molecular Weight 382.8 g/mol
Cat. No. B612087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR-020106
SynonymsSAR020106;  SAR020106;  SAR 020106;  SAR20106;  SAR20106;  SAR 20106.
Molecular FormulaC19H19ClN6O
Molecular Weight382.8 g/mol
Structural Identifiers
SMILESCC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl
InChIInChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1
InChIKeySRBJWIBAMIKCMV-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
Storage0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

SAR-020106: A Benchmark ATP-Competitive CHK1 Inhibitor for Preclinical Checkpoint Abrogation Studies


SAR-020106 is an ATP-competitive, potent, and selective small-molecule inhibitor of checkpoint kinase 1 (CHK1), a serine/threonine kinase central to the DNA damage response [1]. Characterized by an IC50 of 13.3 nM against isolated human CHK1 and a functional cell-based G2 abrogation IC50 of 55 nM in HT29 cells, it serves as a well-validated chemical probe for interrogating S and G2-M checkpoint control, particularly in p53-deficient tumor backgrounds [2].

Why SAR-020106 Cannot Be Simply Replaced by Other CHK1 Inhibitors in Critical Experimental Workflows


While multiple CHK1 inhibitors share a common target, their quantitative potency, selectivity windows, functional cell-based activity, and preclinical efficacy profiles differ substantially [1]. Substituting SAR-020106 with analogs such as MK-8776 (SCH 900776), LY2603618 (rabusertib), or CHIR-124 without rigorous validation risks compromising experimental reproducibility, altering p53-dependent sensitization patterns, or misinterpreting in vivo combination data due to divergent pharmacokinetic and selectivity parameters [2]. The evidence below quantifies these critical differentiation points to inform scientifically sound compound selection.

Quantitative Differentiation of SAR-020106 Against Key CHK1 Inhibitor Comparators


Comparative CHK1 Potency and CHK2 Selectivity Window: SAR-020106 vs. MK-8776 and LY2603618

SAR-020106 demonstrates a CHK1 IC50 of 13.3 nM in isolated enzyme assays. In comparison, MK-8776 (SCH 900776) exhibits higher potency (IC50 = 3 nM) but with a reported ~500-fold selectivity over CHK2, while LY2603618 (rabusertib) has an IC50 of 7 nM and >1000-fold selectivity over CHK2 [1][2]. The selectivity of SAR-020106 against CHK2 is reported as IC50 >100 µM, representing a >7,500-fold window. This distinct selectivity profile is a critical parameter for experiments where off-target CHK2 inhibition could confound phenotypic readouts .

CHK1 Inhibition Selectivity Profiling Kinase Assay DNA Damage Response

Functional Cell-Based G2 Checkpoint Abrogation: SAR-020106 Cellular IC50 Benchmarking

Beyond enzymatic potency, SAR-020106's cellular efficacy is quantified by its ability to abrogate etoposide-induced G2 arrest in HT29 cells, with an IC50 of 55 nM [1]. This cell-based functional readout integrates compound permeability, target engagement, and pathway modulation, providing a more translationally relevant metric than isolated enzyme assays. Direct head-to-head functional comparison data with other CHK1 inhibitors in this identical assay format is not reported; however, this value establishes a benchmark for cellular checkpoint abrogation activity .

Cell Cycle Checkpoint G2 Arrest HT29 Cells Functional Assay

p53-Dependent Sensitization Profile: Quantified Enhancement of Gemcitabine and SN38 Cytotoxicity

SAR-020106 potentiates the cytotoxicity of gemcitabine and SN38 (active metabolite of irinotecan) in a p53-dependent manner across multiple colon tumor cell lines. Quantitative enhancement ranges from 3.0- to 29-fold, with the magnitude dependent on both p53 functional status and the specific cell line [1]. In contrast, some CHK1 inhibitors (e.g., CHIR-124) have been reported to enhance topoisomerase I poison cytotoxicity independent of p53 status, highlighting a mechanistic divergence that may impact translational strategy and biomarker selection [2].

Chemosensitization p53 Status Colon Cancer Combination Index

In Vivo Combination Efficacy: Potentiation of Irinotecan Antitumor Activity in SW620 Xenografts

In the SW620 human colorectal cancer xenograft model, SAR-020106 (40 mg/kg i.p.) as a single agent showed no significant tumor growth inhibition, with tumors growing at rates similar to vehicle-treated controls . However, when combined with irinotecan, SAR-020106 significantly potentiated the antitumor activity of the genotoxic agent, resulting in enhanced tumor growth delay [1]. This pattern of activity—minimal single-agent efficacy with robust chemosensitization—is consistent across CHK1 inhibitors but the magnitude of potentiation may vary; direct quantitative comparison of tumor growth inhibition between SAR-020106 and other CHK1 inhibitors in identical models is not reported [2].

Xenograft Model Irinotecan Combination In Vivo Efficacy Colorectal Cancer

Oral Bioavailability Constraint: A Key Differentiator for In Vivo Study Design and Procurement Decisions

SAR-020106 exhibits minimal oral bioavailability in mice (F = 5%), necessitating intraperitoneal (i.p.) administration for in vivo studies to achieve sufficient tumor exposure and target engagement . In contrast, MK-8776 (SCH 900776) is described as orally bioavailable, and CCT244747 was specifically developed as an orally efficacious CHK1 inhibitor with improved pharmacokinetic properties [1]. This route-of-administration distinction directly impacts experimental design, animal handling logistics, and the translational relevance of preclinical data.

Pharmacokinetics Oral Bioavailability Route of Administration In Vivo Dosing

X-ray Crystallography-Defined Binding Mode: Structural Basis for Selectivity and Scaffold Optimization

The X-ray crystal structure of SAR-020106 bound to the ATP pocket of human CHK1 (PDB: 2YM8) has been solved, providing atomic-level insight into its binding interactions and selectivity determinants [1]. This structural information has been directly utilized for scaffold optimization, serving as the basis for designing subsequent CHK1 inhibitors, including CCT244747, through constrained docking models [2]. While other CHK1 inhibitors (e.g., SCH 900776, LY2603618) also have published co-crystal structures, the SAR-020106 structure has been specifically leveraged as a reference template for developing orally bioavailable analogs [3].

X-ray Crystallography Binding Mode ATP Pocket Structure-Based Design

Optimal Research and Procurement Applications for SAR-020106 Based on Quantitative Evidence


Preclinical Chemosensitization Studies in p53-Deficient Colorectal Cancer Models

Based on the quantified 3.0- to 29-fold enhancement of gemcitabine and SN38 cytotoxicity in p53-deficient colon tumor lines [1], SAR-020106 is ideally suited for combination studies in colorectal cancer xenograft models where p53 status is a known variable. Its pure chemosensitizer profile—lacking single-agent antitumor activity—allows researchers to attribute observed tumor growth inhibition specifically to checkpoint abrogation-mediated sensitization rather than direct cytotoxicity.

Mechanistic Studies Requiring Clean CHK1-Selective Phenotypes with Minimal CHK2 Off-Target Confounding

The exceptionally wide CHK2 selectivity window of SAR-020106 (>7,500-fold, with CHK2 IC50 >100 µM) [1] makes it a preferred tool compound for experiments where off-target CHK2 inhibition could confound phenotypic interpretation. This is particularly critical for studies investigating DNA damage response pathways, cell cycle checkpoint signaling, and apoptosis induction, where CHK2 activity may independently modulate outcomes.

Radiosensitization Research in p53-Defective Head and Neck Squamous Cell Carcinoma Models

Evidence demonstrates that SAR-020106 suppresses radiation-induced G2/M arrest and reduces clonogenic survival specifically in p53-deficient tumor cells, with efficacy confirmed in a clinically relevant human head-and-neck cell carcinoma xenograft model [1]. This makes SAR-020106 a validated radiosensitizer for preclinical studies aimed at exploiting the therapeutic vulnerability of p53-defective tumors to radiation therapy.

Structure-Based Drug Discovery Programs Aiming to Develop Orally Bioavailable CHK1 Inhibitors

The solved X-ray co-crystal structure of SAR-020106 bound to human CHK1 (PDB: 2YM8) [1] provides a validated template for structure-based design and scaffold optimization. This structural information has already been leveraged to design CCT244747, an orally bioavailable follow-on compound [2]. SAR-020106 serves as an essential reference compound for medicinal chemistry efforts focused on improving CHK1 inhibitor pharmacokinetic properties while maintaining potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAR-020106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.